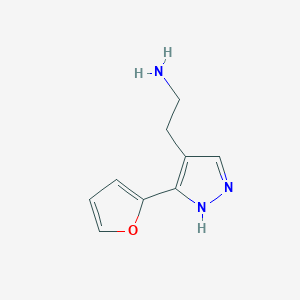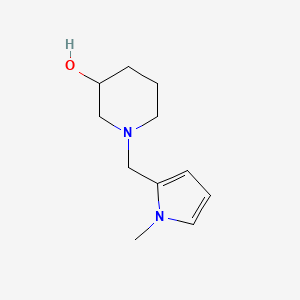
2-(3-(フラン-2-イル)-1H-ピラゾール-4-イル)エタン-1-アミン
概要
説明
The compound “2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine” is a complex organic molecule that contains a furan ring, a pyrazole ring, and an ethanamine group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The ethanamine group consists of a two-carbon chain (ethane) with an amine group (-NH2) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with the ethanamine group . The exact structure would depend on the specific positions of these groups within the molecule.
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the furan and pyrazole rings, as well as the ethanamine group . The furan ring is aromatic and can undergo electrophilic aromatic substitution reactions. The pyrazole ring, containing two nitrogen atoms, can participate in various reactions involving the nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and pyrazole rings could contribute to its aromaticity and potentially its stability . The ethanamine group could influence its solubility in water and other polar solvents .
科学的研究の応用
フランアルデヒドからテトラヒドロフラン誘導体第二級アミンへの変換
この化合物は、温和な条件下でフランアルデヒドからテトラヒドロフラン誘導体第二級アミンへの変換に使用できます。このプロセスは非常に効率的であり、優れた収率(> 90%)で、さまざまな第二級および第三級テトラヒドロフルフリルアミンを生成できます。 これは、バイオマスからのアミノ含有化合物の生産が重要な関心の分野であるため、研究プログラムの重要な目標です .
トランスアミナーゼを介したエナンチオマー純粋な薬物様アミンの合成
この化合物は、トランスアミナーゼを介したエナンチオマー純粋な薬物様アミンの合成に使用できます。このプロセスには、新規ジ置換1-フェニルプロパン-2-アミンの合成のための®トランスアミナーゼ活性を有する固定化全細胞生体触媒の適用が含まれます。 不斉合成の最適化後、®エナンチオマーを88〜89%の変換率で製造することができました .
抗菌活性
この化合物は、試験した細菌株の増殖に対して有意な阻害活性を示すことがわかりました。 新規に合成された化合物のいくつかは、強力な抗菌剤であることがわかりました .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction can affect the synthesis and degradation of amino acids, impacting metabolic pathways and cellular functions .
Cellular Effects
The effects of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing energy production and utilization.
Molecular Mechanism
At the molecular level, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, this compound has been found to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects are seen up to a certain dosage, beyond which adverse effects become prominent.
Metabolic Pathways
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of various xenobiotics and endogenous compounds . This interaction can affect the metabolic flux and levels of metabolites, influencing overall cellular metabolism. Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can modulate the activity of enzymes involved in amino acid metabolism, impacting the synthesis and degradation of amino acids.
Transport and Distribution
The transport and distribution of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects on cellular function.
Subcellular Localization
The subcellular localization of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-amine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, it can influence energy production and oxidative stress response, while in the nucleus, it can modulate gene expression and cell cycle regulation.
特性
IUPAC Name |
2-[5-(furan-2-yl)-1H-pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHPPHDXUJGYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482317.png)

![3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid](/img/structure/B1482322.png)
![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)
![7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482325.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482326.png)
![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482327.png)



![(1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482336.png)
![7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482337.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482338.png)
